Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the iodine atom: This step often involves the iodination of the pyrazole ring using iodine or iodinating agents such as N-iodosuccinimide (NIS).
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and amino group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-chloropyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-bromopyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-fluoropyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate imparts unique chemical reactivity and potential biological activity compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s interactions with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18IN3O2/c1-5-17-10(16)8-7(12)9(13)15(14-8)6-11(2,3)4/h5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUGLFLUEICPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)N)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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